N-Desmethyl Galanthamine
Overview
Description
Norgalanthamine is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is structurally related to galanthamine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. Norgalanthamine has garnered attention for its potential biological activities, including hair growth promotion and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norgalanthamine can be synthesized through the demethylation of galanthamine. The process involves the use of specific reagents and conditions to achieve the desired transformation. One common method involves the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions .
Industrial Production Methods: Industrial production of norgalanthamine typically involves the extraction of galanthamine from plant sources, followed by chemical modification. Plants like Leucojum aestivum and Narcissus species are commonly used for the extraction of galanthamine, which is then converted to norgalanthamine through demethylation .
Chemical Reactions Analysis
Types of Reactions: Norgalanthamine undergoes various chemical reactions, including:
Oxidation: Norgalanthamine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert norgalanthamine to its reduced forms.
Substitution: Norgalanthamine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield norgalanthamine oxides, while reduction can produce reduced derivatives of norgalanthamine .
Scientific Research Applications
Norgalanthamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various derivatives and analogs for research purposes.
Medicine: Research has shown potential neuroprotective effects, making it a candidate for studies related to neurodegenerative diseases.
Mechanism of Action
Norgalanthamine exerts its effects through several molecular pathways:
Activation of ERK 1/2 Pathway: Norgalanthamine increases the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, promoting cell proliferation.
PI3K/AKT Pathway: It activates the phosphatidylinositol 3 kinase (PI3K)/AKT pathway, leading to increased cell survival and growth.
Wnt/β-catenin Pathway: Norgalanthamine enhances the nuclear translocation of β-catenin, which is crucial for cell differentiation and proliferation.
Comparison with Similar Compounds
Galanthamine: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Lycorine: Another Amaryllidaceae alkaloid with antiviral and antitumor properties.
Epinorgalanthamine: A derivative of norgalanthamine with similar biological activities.
Uniqueness: Norgalanthamine is unique due to its specific activation of multiple signaling pathways, which contribute to its diverse biological effects. Its ability to promote hair growth and potential neuroprotective properties distinguish it from other similar compounds .
Properties
IUPAC Name |
(1S,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXQQSTVOSFSMO-RBOXIYTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(CNCC[C@]34C=C[C@@H](C[C@@H]4O2)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41303-74-6 | |
Record name | Norgalanthamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041303746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8aS,10R,12aS)-1,2,3,4,8a,9-Hexahydro-7-methoxy-10H-benzofuro[3a,3,2-ef][2]benzazepin-10-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-DESMETHYLGALANTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BPQ4IVQ21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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